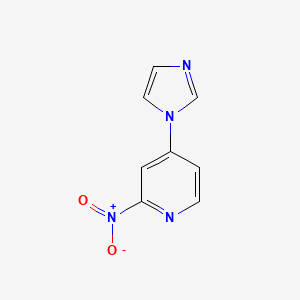

4-(1H-Imidazol-1-yl)-2-nitropyridine

Description

Significance of Pyridine (B92270) and Imidazole (B134444) Moieties in Contemporary Organic Chemistry

Pyridine and imidazole are two of the most significant nitrogen-containing aromatic heterocycles in organic chemistry. libretexts.org The pyridine ring, a six-membered heterocycle structurally related to benzene (B151609) with one nitrogen atom, is a fundamental component in a vast array of natural products and synthetic compounds with diverse applications. quora.comnih.gov Its unique electronic properties, arising from the sp²-hybridized nitrogen atom, contribute to its basicity and its ability to participate in various chemical transformations. libretexts.org Pyridine and its derivatives are integral to numerous pharmaceuticals, agrochemicals, and materials. nih.gov

Similarly, imidazole, a five-membered aromatic ring with two non-adjacent nitrogen atoms, is a crucial building block in biological systems and synthetic chemistry. nih.gov It is found in the essential amino acid histidine and in purine (B94841) bases, which are fundamental components of nucleic acids. libretexts.orglibretexts.org The imidazole ring exhibits amphoteric properties, acting as both a weak acid and a base, and its unique electronic structure allows it to engage in a variety of chemical reactions. nih.govacs.org The combination of pyridine and imidazole moieties within a single molecular framework can lead to compounds with novel and enhanced properties.

Overview of Nitro-Substituted Pyridines as Versatile Synthetic Intermediates and Pharmacophores

Nitro-substituted pyridines are a class of compounds that have garnered significant attention as versatile intermediates in organic synthesis and as important pharmacophores in medicinal chemistry. nih.gov The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution reactions. chempanda.com This property allows for the introduction of a wide range of functional groups onto the pyridine scaffold, providing access to a diverse array of substituted pyridines that would be difficult to synthesize through other means.

Furthermore, the nitro group itself can be readily transformed into other functional groups, most notably an amino group, through reduction. nih.govnih.gov This transformation is a key step in the synthesis of many biologically active molecules. nih.gov Nitropyridines have been utilized as precursors for the synthesis of compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and herbicidal properties. nih.gov For instance, 2-chloro-5-nitropyridine (B43025) is a common starting material for the synthesis of various pharmaceutical agents. nih.gov

Structural Context of 4-(1H-Imidazol-1-yl)-2-nitropyridine within Related Heteroaromatic Systems

The structure of this compound can be compared to other pyridyl-imidazole frameworks, such as those where the linkage or substitution pattern differs. The relative positions of the nitro group and the imidazole ring are crucial in determining the molecule's chemical behavior and potential applications. This compound serves as a valuable model for studying the interplay of electronic effects between these two important heterocyclic systems.

Structure

3D Structure

Properties

Molecular Formula |

C8H6N4O2 |

|---|---|

Molecular Weight |

190.16 g/mol |

IUPAC Name |

4-imidazol-1-yl-2-nitropyridine |

InChI |

InChI=1S/C8H6N4O2/c13-12(14)8-5-7(1-2-10-8)11-4-3-9-6-11/h1-6H |

InChI Key |

NJSMRKRJTNODRX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1N2C=CN=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving Pyridyl Imidazole Nitropyridine Derivatives

Strategies for the Construction of Pyridyl-Imidazole Scaffolds

The creation of the bond linking the pyridine (B92270) and imidazole (B134444) rings is a crucial step in the synthesis of compounds like 4-(1H-Imidazol-1-yl)-2-nitropyridine. Several strategies have been developed to achieve this, primarily revolving around the formation of the N-aryl bond between the imidazole nitrogen and the pyridine ring.

Direct N-Arylation Approaches of Imidazole Rings (e.g., using 4-substituted pyridines)

Direct N-arylation reactions represent a powerful and widely used method for forming the pivotal C-N bond between an imidazole and a pyridine ring. These methods typically involve the coupling of an imidazole with a functionalized pyridine, often a halopyridine, in the presence of a transition metal catalyst.

The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This reaction has been successfully applied to the N-arylation of imidazoles with aryl halides, including bromopyridines. wikipedia.orgchemspider.com The choice of phosphine (B1218219) ligand is critical for the success of the reaction, with sterically hindered and electron-rich ligands often providing the best results. These reactions are valued for their broad substrate scope and tolerance of various functional groups. wikipedia.org

Another classical method is the Ullmann condensation , a copper-catalyzed reaction that has historically been used for N-arylation of imidazoles. organic-chemistry.org While often requiring harsher reaction conditions than palladium-catalyzed methods, advancements have led to milder protocols. For instance, the use of specific ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) can facilitate the copper-catalyzed N-arylation of imidazoles with aryl iodides and bromides under more gentle conditions. organic-chemistry.org

These direct arylation strategies offer a convergent approach to the pyridyl-imidazole scaffold, where the pre-formed imidazole and pyridine rings are coupled in a single step. The regioselectivity of these reactions is generally reliable, with the coupling occurring at the nitrogen of the imidazole and the substituted position of the pyridine.

| Pyridine Substrate | Imidazole Derivative | Catalyst/Ligand System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromo-6-methylpyridine | (+/-)-trans-1,2-Diaminocyclohexane (forms imidazole in situ) | [Pd₂(dba)₃] / (±)-BINAP | NaOBut | Toluene | 80 °C | 60% | chemspider.com |

| 4-Bromo-1H-imidazole | Aniline | Pd(OAc)₂ / DavePhos | LHMDS | THF | RT | Good | nih.gov |

| Aryl Iodides/Bromides | Imidazole | CuI / 4,7-Dimethoxy-1,10-phenanthroline | Cs₂CO₃ | Dioxane | Mild | Good to Excellent | organic-chemistry.org |

Synthesis of Nitro-Pyridine Derivatives as Key Precursors

The synthesis of appropriately substituted nitropyridine derivatives is a prerequisite for their subsequent coupling with imidazole. The target compound, this compound, requires a precursor such as a 4-halo-2-nitropyridine.

The nitration of pyridines can be challenging due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution. youtube.com However, the presence of activating groups or the use of pyridine N-oxides can facilitate this transformation. For instance, 4-nitropyridine-N-oxide can be prepared by nitrating pyridine-N-oxide. sciencemadness.org This N-oxide can then be converted to 4-chloropyridine-N-oxide by heating with concentrated hydrochloric acid. sciencemadness.org Subsequent deoxygenation, for example with phosphorus trichloride, yields 4-chloropyridine. sciencemadness.org

Direct nitration of substituted pyridines is also possible. For example, 2-amino-5-fluoropyridine (B1271945) can be nitrated using a mixture of concentrated sulfuric acid and hydrogen peroxide to yield 5-fluoro-2-nitropyridine. chemicalbook.com Similarly, 2-chloro-4-nitropyridine (B32982) can be synthesized from 2-chloro-4-nitropyridine-1-oxide by deoxygenation with phosphorus trichloride. chemicalbook.com The synthesis of 4-chloro-2,6-dimethyl-3-nitropyridine (B103006) has been achieved by heating 2,6-dimethyl-3-nitro-4-pyridone with phosphorus oxychloride. prepchem.com

These halogenated nitropyridines are valuable intermediates, as the halogen at the 4-position is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group at the 2-position.

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Pyridine-N-oxide | HNO₃/H₂SO₄ | 4-Nitropyridine-N-oxide | >90% | sciencemadness.org |

| 4-Nitropyridine-N-oxide | HCl (conc.) | 4-Chloropyridine-N-oxide | 80% | sciencemadness.org |

| 2-Amino-5-fluoropyridine | H₂SO₄/H₂O₂ | 5-Fluoro-2-nitropyridine | 77% | chemicalbook.com |

| 2-Chloro-4-nitropyridine-1-oxide | PCl₃ | 2-Chloro-4-nitropyridine | - | chemicalbook.com |

| 2,6-Dimethyl-3-nitro-4-pyridone | POCl₃ | 4-Chloro-2,6-dimethyl-3-nitropyridine | 79% | prepchem.com |

Synthetic Routes to Imidazole-Containing Pyridine Analogs

Beyond the direct coupling of pre-formed rings, several synthetic routes build the imidazole ring onto a pyridine core or vice versa. A prominent family of imidazole-containing pyridine analogs are the imidazo[1,2-a]pyridines, which are structural isomers of the target compound.

A common and versatile method for the synthesis of imidazo[1,2-a]pyridines is the reaction of 2-aminopyridines with α-haloketones, a reaction first described by Tschitschibabin. bio-conferences.org This method has been refined over the years, with modern variations employing microwave irradiation to accelerate the reaction and improve yields. bio-conferences.org

More recent developments have focused on multicomponent reactions. For example, a copper-catalyzed one-pot procedure allows for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and nitroolefins, using air as the oxidant. organic-chemistry.orgnih.gov This approach is attractive due to its operational simplicity and the use of readily available starting materials. The reaction tolerates a variety of substituents on both the aminopyridine and the nitroolefin. organic-chemistry.orgnih.gov Iron catalysts have also been employed for the synthesis of 2-nitro-3-arylimidazo[1,2-a]pyridines from 2-aminopyridines and nitroalkenes. organic-chemistry.org

These methods provide access to a diverse range of substituted imidazo[1,2-a]pyridines, highlighting the versatility of synthetic strategies for constructing fused pyridyl-imidazole systems. bio-conferences.orgorganic-chemistry.org

Chemical Reactivity and Transformations of the Nitro Group in Pyridine Systems

The nitro group is a key functional handle in pyridyl-imidazole systems, offering a gateway to a variety of other functionalities through its chemical transformations. Its strong electron-withdrawing nature also profoundly influences the reactivity of the pyridine ring itself.

Reductive Transformations of the Nitro Group

The reduction of the nitro group to an amino group is one of the most fundamental and synthetically useful transformations in aromatic chemistry. numberanalytics.commasterorganicchemistry.com This conversion is crucial for the synthesis of many biologically active molecules and provides a precursor for further functionalization, such as diazotization or acylation.

A wide array of methods are available for the reduction of aromatic nitro compounds. wikipedia.orgnumberanalytics.comCatalytic hydrogenation is a widely employed technique, utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel in the presence of hydrogen gas. numberanalytics.comnumberanalytics.com This method is generally clean and efficient, although care must be taken to avoid over-reduction of other functional groups. Electrocatalytic hydrogenation has also emerged as a sustainable alternative, allowing for the reduction of pyridines at ambient temperature and pressure. nih.gov

Alternatively, chemical reduction using metals in acidic media is a classic and reliable method. masterorganicchemistry.com Common systems include iron (Fe) in hydrochloric acid (HCl) or acetic acid, and tin (Sn) or tin(II) chloride (SnCl₂) in HCl. numberanalytics.commasterorganicchemistry.com These methods are often cost-effective and tolerant of various functional groups. Other reducing agents such as sodium hydrosulfite and sodium sulfide (B99878) can also be employed. wikipedia.org The choice of reducing agent can sometimes allow for selective reduction of one nitro group in the presence of another. For instance, in the case of 2-chloro-3,5-dinitropyridine (B146277), the 3-nitro group can be selectively reduced using ammonium (B1175870) sulfide. nih.gov

The resulting amino-pyridyl-imidazole derivatives are versatile intermediates for the synthesis of a wide range of more complex molecules.

| Method | Reagents/Catalyst | General Transformation | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Ni | Ar-NO₂ → Ar-NH₂ | numberanalytics.comnumberanalytics.com |

| Metal in Acid | Fe/HCl, Sn/HCl, or Zn/HCl | Ar-NO₂ → Ar-NH₂ | numberanalytics.commasterorganicchemistry.com |

| Tin(II) Chloride | SnCl₂/HCl | Ar-NO₂ → Ar-NH₂ | wikipedia.org |

| Sodium Hydrosulfite | Na₂S₂O₄ | Ar-NO₂ → Ar-NH₂ | wikipedia.org |

| Electrocatalytic Hydrogenation | Rh/C cathode, AEM electrolyzer | Pyridine → Piperidine | nih.gov |

Nucleophilic Aromatic Substitution Reactions on Nitropyridines

The nitro group is a strong activating group for nucleophilic aromatic substitution (SNA_r) on pyridine rings. Its powerful electron-withdrawing effect depletes the electron density of the ring, making it susceptible to attack by nucleophiles. This effect is most pronounced at the positions ortho and para to the nitro group. stackexchange.com

In the case of this compound, the precursor is often a 4-halo-2-nitropyridine. The halogen at the 4-position is activated for displacement by the nitro group at the 2-position. The reaction with imidazole, acting as a nucleophile, leads to the formation of the desired product. The reaction of 2-chloro-3,5-dinitropyridine with amines results in the nucleophilic substitution of the chlorine atom. nih.gov

The reactivity of nitropyridines in SNA_r reactions is also influenced by other substituents on the ring. nih.gov Even in the absence of a good leaving group like a halogen, the nitro group itself can sometimes be displaced by strong nucleophiles. For example, reactions of 2-methyl- and 2-arylvinyl-3-nitropyridines with thiols have shown that the 3-nitro group can be selectively substituted. nih.gov

The vicarious nucleophilic substitution (VNS) is another important reaction of nitropyridines, allowing for the formal substitution of a hydrogen atom. nih.govacs.org This reaction involves the addition of a nucleophile bearing a leaving group to the electron-deficient ring, followed by base-induced elimination. nih.gov

These SNA_r reactions are a cornerstone in the functionalization of nitropyridine systems, providing a powerful tool for introducing a wide range of substituents and building molecular complexity.

| Nitropyridine Substrate | Nucleophile | Conditions | Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| 2-Chloro-3,5-dinitropyridine | Amines | - | 2-Amino-3,5-dinitropyridine derivative | SNA_r (Cl displacement) | nih.gov |

| 2-Methyl-3-nitro-5-bromopyridine | Thiols | K₂CO₃, DMF, heat | 2-Methyl-3-thioether-5-bromopyridine | SNA_r (NO₂ displacement) | nih.gov |

| 3-Nitropyridine | Sulfonyl-stabilized carbanions | Base | Alkylated nitropyridine | Vicarious Nucleophilic Substitution (VNS) | nih.gov |

| 3-Bromo-4-nitropyridine | Amines | Polar aprotic solvents | Nitro-group migration product | SNA_r and rearrangement | clockss.org |

Orthogonal Reactivity and Selective Functionalization

The structure of this compound, featuring two distinct heterocyclic rings with different electronic properties, presents opportunities for orthogonal reactivity and selective functionalization. This allows for the modification of one ring while leaving the other intact, a crucial strategy in the synthesis of complex molecules.

The pyridine ring, being electron-deficient due to the presence of the nitro group and the ring nitrogen, is susceptible to nucleophilic attack. In contrast, the imidazole ring, while also containing nitrogen atoms, can exhibit different reactivity. The potential for selective functionalization is a key area of interest in the chemistry of such bifunctional compounds.

Recent advances in C-H functionalization offer a powerful tool for the selective modification of such scaffolds. rsc.org For instance, methods for the 4-selective functionalization of pyridines have been developed by utilizing the relative acidity of C-H bonds. evitachem.com These approaches could potentially be applied to the pyridine ring of the title compound. Furthermore, visible light-induced C-H functionalization has emerged as a significant strategy for modifying imidazo[1,2-a]pyridines, with a primary focus on the C3 position. rsc.org While not a fused system, the principles of such regioselective functionalizations could be adapted to the this compound framework.

The selective functionalization of imidazoles themselves is also a well-established field. For example, iodine-copper exchange reactions have been used for the selective functionalization of protected 4,5-diiodoimidazoles. nih.gov Such a strategy could be envisioned for a pre-functionalized imidazole precursor before its attachment to the pyridine ring.

A hypothetical scheme for orthogonal functionalization is presented below, illustrating the potential for selective modifications on both the pyridine and imidazole rings.

| Ring | Position | Reaction Type | Reagents and Conditions | Potential Product |

| Pyridine | C5 or C3 | C-H Arylation | Pd(OAc)₂, Ligand, Aryl-X | 5-Aryl-4-(1H-imidazol-1-yl)-2-nitropyridine |

| Imidazole | C2, C4 or C5 | Lithiation/Electrophilic Quench | n-BuLi, then E⁺ | 4-(2-Substituted-1H-imidazol-1-yl)-2-nitropyridine |

Reactivity of the Imidazole Moiety and Pyridine Nitrogen within the Compound Framework

The reactivity of the individual heterocyclic components in this compound is influenced by their electronic communication. The electron-withdrawing nitro group on the pyridine ring is expected to decrease the electron density of the entire molecule, thereby affecting the reactivity of both the imidazole and pyridine nitrogens.

The imidazole moiety in this compound retains its characteristic chemical properties, although they are modulated by the attached nitropyridine ring. Imidazole is an amphoteric compound, capable of acting as both a weak acid and a base. oc-praktikum.de The N-1 nitrogen of the imidazole ring has a pyrrole-like character, while the N-3 nitrogen is more akin to that of pyridine. oc-praktikum.de The basicity of imidazole (pKaH of 7.1) is generally higher than that of pyridine (pKaH of 5.2). oc-praktikum.de

Alkylation is a common reaction for imidazoles. The reaction of 4-(1H-imidazol-2-yl)pyridine with alkyl halides in the presence of a base leads to N-alkylated derivatives. evitachem.com For this compound, alkylation could potentially occur at the N-3 position of the imidazole ring. Regioselective alkylation of 4(5)-nitro-1H-imidazoles has been shown to be dependent on reaction conditions, with the thermodynamically more stable 4-nitro isomer being favored at higher temperatures. rsc.org

The pyridine nitrogen in this compound can also undergo chemical transformations. A key reaction of the pyridine nitrogen is N-oxide formation. The oxidation of pyridines to their corresponding N-oxides is a well-established transformation. researchgate.net For instance, the nitration of pyridine-N-oxide is a known method to produce 4-nitropyridine-N-oxide. oc-praktikum.de The resulting N-oxide can then be a versatile intermediate for further functionalization. The nitro group in 4-nitropyridine-N-oxide can be readily replaced by various nucleophiles. researchgate.net

The reactivity of the nitro group itself is also a significant aspect of the compound's chemistry. The nitro group can be reduced to an amino group, which can then be further functionalized. evitachem.com This transformation dramatically alters the electronic properties of the pyridine ring, making it more electron-rich and thus changing its reactivity towards electrophiles.

A summary of potential reactions on the imidazole and pyridine moieties is provided in the table below.

| Moiety | Reaction Type | Reagents and Conditions | Potential Product |

| Imidazole | N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), DMF | 4-(3-Alkyl-1H-imidazol-1-yl)-2-nitropyridine |

| Pyridine Nitrogen | N-Oxidation | m-CPBA, CH₂Cl₂ | This compound-1-oxide |

| Nitro Group | Reduction | H₂, Pd/C, EtOH or SnCl₂, HCl | 4-(1H-Imidazol-1-yl)pyridin-2-amine |

Advanced Spectroscopic and Crystallographic Characterization of Pyridyl Imidazole Nitropyridine Derivatives

Vibrational Spectroscopy for Structural Elucidation (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers significant insights into the molecular structure of 4-(1H-Imidazol-1-yl)-2-nitropyridine.

FT-IR Spectroscopy: The FT-IR spectrum of related imidazole (B134444) and nitropyridine derivatives provides a basis for understanding the expected vibrational modes of the title compound. For instance, in N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, characteristic bands are observed for N-H stretching at 3227 cm⁻¹, C-H stretching between 2929 and 2958 cm⁻¹, and aromatic C-H stretching at 3112 cm⁻¹ and 3062 cm⁻¹. researchgate.net The C=N and C=C stretching vibrations within the quinazoline (B50416) and imidazole rings appear in the 1536-1618 cm⁻¹ region. researchgate.net Similarly, for 2-(4-nitrophenyl)-1,4,5-triphenyl-1H-imidazole, the FTIR spectrum is a key tool for product characterization. researchgate.net In the synthesis of multisubstituted isoxazolidines from nitrones and 1-vinylimidazole, the disappearance of the C=N band around 1552 cm⁻¹ in the nitrone and the appearance of new bands for C-N and N-O in the isoxazolidine (B1194047) ring confirm the reaction's progress. researchgate.net

FT-Raman Spectroscopy: Complementing FT-IR, FT-Raman spectroscopy provides data on non-polar bonds and symmetric vibrations. Studies on similar heterocyclic compounds, such as 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile and 5-bromo-2-nitropyridine, have utilized FT-Raman alongside FT-IR for complete vibrational assignments. nih.govresearchgate.net These analyses, often supported by computational methods like Density Functional Theory (DFT), help to precisely assign observed vibrational bands to specific molecular motions. nih.govresearchgate.net

A representative table of expected vibrational frequencies for this compound, based on the analysis of related structures, is presented below.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Reference |

| N-H Stretch (Imidazole) | ~3230 | researchgate.net |

| Aromatic C-H Stretch | 3110 - 3060 | researchgate.net |

| C=N Stretch | 1590 - 1530 | researchgate.net |

| C=C Stretch (Aromatic) | 1620 - 1570 | researchgate.net |

| Asymmetric NO₂ Stretch | ~1530 | |

| Symmetric NO₂ Stretch | ~1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic and Conformational Insights (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the electronic environment and conformation of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. For related imidazole derivatives, distinct signals are observed for the imidazole and pyridine (B92270) rings. For instance, in 4-nitroimidazole (B12731), the protons on the imidazole ring appear at approximately 8.30 ppm and 7.85 ppm in DMSO-d₆. chemicalbook.com In N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, the imidazole protons (H22, H24, H25) resonate at 7.70, 6.94, and 7.25 ppm, respectively, in DMSO-d₆. researchgate.net The chemical shifts are influenced by the electronic effects of the substituents and the solvent used. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of the carbon atoms. In N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine, the carbon atoms of the imidazole ring (C22, C24, C25) are observed at specific chemical shifts. researchgate.net For other substituted imidazoles, the carbon signals provide valuable structural information. rsc.org The position of the nitro group on the pyridine ring is expected to significantly influence the chemical shifts of the adjacent carbon atoms due to its strong electron-withdrawing nature.

The following table summarizes representative ¹H and ¹³C NMR chemical shifts for the core imidazole and nitropyridine fragments, based on data from analogous compounds.

| Nucleus | Fragment | Expected Chemical Shift Range (ppm) | Reference |

| ¹H | Imidazole C2-H | 7.7 - 8.5 | researchgate.netchemicalbook.com |

| ¹H | Imidazole C4/5-H | 6.9 - 7.9 | researchgate.netchemicalbook.com |

| ¹H | Pyridine H-3 | ~8.0 | |

| ¹H | Pyridine H-5 | ~7.5 | |

| ¹H | Pyridine H-6 | ~8.7 | |

| ¹³C | Imidazole C2 | ~138 | |

| ¹³C | Imidazole C4 | ~129 | |

| ¹³C | Imidazole C5 | ~118 | |

| ¹³C | Pyridine C2 (with NO₂) | ~150 | |

| ¹³C | Pyridine C3 | ~120 | |

| ¹³C | Pyridine C4 (with Imidazole) | ~145 | |

| ¹³C | Pyridine C5 | ~115 | |

| ¹³C | Pyridine C6 | ~152 |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula of this compound by providing a highly accurate mass measurement. This technique can distinguish between compounds with the same nominal mass but different elemental compositions. nih.govnih.gov The molecular formula of this compound is C₈H₆N₄O₂. evitachem.com HRMS analysis would be expected to yield a molecular ion peak [M+H]⁺ with a mass-to-charge ratio (m/z) that is very close to the calculated exact mass. rsc.org The fragmentation pattern observed in the mass spectrum can also provide structural information. For instance, studies on related nitroimidazole compounds have detailed their fragmentation pathways, which can be used to interpret the spectrum of the title compound. researchgate.net

| Ion | Calculated Exact Mass |

| [C₈H₆N₄O₂ + H]⁺ | 191.0563 |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of this compound in the solid state.

Determination of Molecular Conformation and Torsion Angles

The crystal structure reveals the precise arrangement of atoms, including bond lengths, bond angles, and torsion angles. A key feature of interest is the dihedral angle between the imidazole and nitropyridine rings. In similar structures, such as 1-[2-(4-nitrophenyl)-4,5-diphenyl-1H-imidazol-1-yl]propan-2-ol, the dihedral angles between the central imidazole ring and its phenyl substituents vary significantly. nih.gov For 4-(1H-imidazol-1-yl)benzaldehyde, the angle between the imidazole and benzene (B151609) rings is a notable structural parameter. nih.gov The conformation of the molecule is influenced by steric and electronic interactions between the two rings. In 3-(2-Hydroxyethyl)-1-(4-nitrophenyl)-1H-imidazol-3-ium bromide, the imidazole and 4-nitrobenzene moieties are nearly co-planar, with a small dihedral angle of 8.99 (14)°. nih.gov

Crystal Packing Arrangements and Supramolecular Architectures

The combination of molecular conformation and intermolecular interactions determines the crystal packing and the resulting supramolecular architecture. In closely related 4-nitroimidazole derivatives, infinite chains connected by N-H···N hydrogen bonding form the primary packing motif. nih.gov The nature of the substituents can influence how these chains interact with each other, leading to different two-dimensional or three-dimensional structures. nih.gov The study of these packing arrangements is crucial for understanding the solid-state properties of the material.

Computational Scrutiny of this compound and its Analogs

The field of computational chemistry offers powerful tools to dissect the intricate electronic and structural properties of molecules. For this compound, theoretical modeling provides a window into its reactivity and behavior at the atomic level. This exploration delves into various computational methods to elucidate the molecule's characteristics.

Applications in Organic Synthesis and Medicinal Chemistry

Use as a Building Block for Complex Heterocyclic Systems

The versatile reactivity of 4-(1H-Imidazol-1-yl)-2-nitropyridine makes it a valuable building block for the synthesis of more complex heterocyclic systems. The ability to selectively modify both the pyridine (B92270) and imidazole (B134444) rings allows for the construction of a wide variety of molecular architectures. For example, the amino derivative obtained from the reduction of the nitro group can be used as a precursor for the synthesis of fused heterocyclic systems, such as imidazo[4,5-b]pyridines, which are known to possess diverse biological activities. rsc.org

Potential as a Scaffold in Medicinal Chemistry

The pyridyl-imidazole framework is a common motif in many biologically active compounds. nih.govnih.gov The combination of the pyridine and imidazole rings in this compound, along with the modifiable nitro group, makes it an attractive scaffold for the design and synthesis of new therapeutic agents. evitachem.com The imidazole moiety can participate in hydrogen bonding and π-stacking interactions with biological targets, while the pyridine ring provides a rigid core for the attachment of various pharmacophoric groups. nih.govevitachem.com Derivatives of this compound could be explored for a range of therapeutic areas, including as kinase inhibitors, antimicrobial agents, or anticancer drugs. nih.govfrontiersin.org

Coordination Chemistry and Supramolecular Assemblies of Imidazole and Nitropyridine Based Ligands

Ligand Design Principles for Metal Complexation Featuring Nitrogen Heterocycles

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and properties of the resulting metal complexes. Nitrogen heterocycles are particularly valued as building blocks for ligands due to the presence of nitrogen atoms with available lone pairs of electrons that can readily coordinate to metal ions. mdpi.comwikipedia.org The imidazole (B134444) and pyridine (B92270) rings are prominent examples, each offering distinct electronic and steric characteristics.

Imidazole is a five-membered aromatic ring containing two nitrogen atoms. One of these is a "pyrrole-like" nitrogen, whose lone pair is part of the aromatic π-system, while the other is a "pyridine-like" nitrogen with its lone pair located in an sp² hybrid orbital, making it available for σ-donation to a metal center. nih.gov This makes imidazole an excellent donor and a versatile component in ligand design. rsc.org Pyridine, a six-membered aromatic heterocycle, contains one nitrogen atom that is also an effective σ-donor. mdpi.com The relative orientation and combination of these rings in a single molecule can lead to ligands with tailored coordination abilities, capable of acting as simple monodentate linkers, chelating agents, or bridging units to form polynuclear complexes and extended networks. mdpi.com

The ligand 4-(1H-Imidazol-1-yl)-2-nitropyridine is an exemplary case for targeted design. Its key structural features include:

Two Potential Coordination Sites: It possesses two distinct nitrogen donor atoms available for coordination: the sp²-hybridized nitrogen of the pyridine ring and the unprotonated nitrogen atom of the imidazole ring. This dual-site availability opens the possibility for the ligand to act as a bridging linker between two metal centers.

Defined Geometry: The imidazole ring is attached at the 4-position of the pyridine ring, creating a specific spatial arrangement of the two potential donor sites. This defined vector between the nitrogen atoms can be exploited to control the dimensionality and topology of the resulting coordination polymer or MOF.

Electronic Tuning: The presence of a nitro group (-NO₂) at the 2-position of the pyridine ring is a crucial feature. The nitro group is strongly electron-withdrawing, which significantly influences the electronic properties of the pyridine ring. This can affect the basicity and π-acceptor character of the pyridine nitrogen, thereby modulating the strength and nature of the coordination bond it forms with a metal ion. mdpi.com

These design elements make this compound a promising candidate for the construction of sophisticated supramolecular architectures.

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes and coordination polymers with ligands like this compound typically involves the reaction of the ligand with a suitable metal salt in a solvent or a mixture of solvents. rsc.orgresearchgate.net Solvothermal methods, where the reaction is carried out in a sealed vessel at elevated temperatures, are often employed to promote the crystallization of coordination polymers and MOFs. rsc.orgnih.gov The choice of metal ion, counter-anion, and reaction conditions such as temperature and pH can significantly influence the final structure and dimensionality of the product. nih.gov

The characterization of any resulting complexes is crucial to determine their structure, composition, and properties. A combination of analytical techniques is typically employed:

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the C=N and C=C bonds in the pyridine and imidazole rings upon complexation can provide evidence of coordination. For instance, the stretching vibration of the C=N group in a related Schiff base ligand was observed to shift to a lower frequency upon complexation, indicating the involvement of the azomethine nitrogen in bonding. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, ¹H and ¹³C NMR spectroscopy can provide detailed information about the ligand's environment in the complex. Shifts in the proton and carbon signals of the imidazole and pyridine rings upon coordination can confirm the binding mode. mdpi.com

UV-Visible (UV-Vis) Spectroscopy: This method is used to study the electronic properties of the complexes and can indicate the coordination environment of the metal ion. researchgate.net

While specific experimental data for complexes of this compound are not widely reported, the table below provides representative data for related metal complexes with imidazole and pyridine-based ligands, illustrating the type of information obtained from characterization.

| Technique | Analyte | Observed Feature | Significance |

| FT-IR | Zr(IV), V(IV), Ru(III), and Cd(II) complexes with a Schiff base ligand | Shift of the C=N stretching vibration to a lower frequency (e.g., from 1604 cm⁻¹ to 1553-1603 cm⁻¹) | Confirms coordination of the azomethine nitrogen to the metal center. researchgate.net |

| X-ray Diffraction | Zinc(II) complex with a 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine ligand | Zn–N(pyrazole) bond lengths of 2.252-2.267 Å and Zn–N(pyridine) bond length of 2.095-2.096 Å | Provides precise bond distances and confirms the coordination environment. mdpi.com |

| X-ray Diffraction | Copper(II) complex with a 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine ligand | Square pyramidal geometry with a τ₅ parameter of 0.17 | Defines the coordination geometry around the metal ion. mdpi.com |

Role of Pyridine and Imidazole Nitrogen Atoms in Coordination Bonding

The this compound ligand offers two primary sites for coordination: the pyridine nitrogen and the non-protonated imidazole nitrogen. These two nitrogen atoms have distinct electronic properties that influence their coordination behavior.

The nitrogen atom in a pyridine ring acts as a Lewis base, donating its lone pair of electrons to a metal ion to form a σ-bond. mdpi.com Pyridine is generally considered a weak π-acceptor ligand. mdpi.com In contrast, imidazole is known to be a stronger base than pyridine. mdpi.com The "pyridine-like" nitrogen in the imidazole ring is a strong σ-donor. rsc.org The difference in basicity and donor strength between the two nitrogen sites in this compound could lead to selective coordination depending on the metal ion and reaction conditions.

Furthermore, the presence of the electron-withdrawing nitro group on the pyridine ring is expected to decrease the electron density on the pyridine nitrogen, thereby reducing its basicity and donor strength compared to an unsubstituted pyridine. This electronic modification could make the imidazole nitrogen the preferred initial coordination site.

The geometry of the ligand, with its two donor sites separated by a phenyl ring, makes it an ideal candidate to act as a bridging ligand, connecting two different metal centers. This bridging can lead to the formation of various supramolecular architectures, from simple dinuclear complexes to extended one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) coordination polymers. researchgate.net The specific coordination mode adopted would depend on factors such as the coordination preference of the metal ion and the steric environment.

Applications in Coordination Polymers and Metal-Organic Frameworks (MOFs) Research

The ability of ligands like this compound to act as bridging units is fundamental to the construction of coordination polymers and MOFs. rsc.orgrsc.org These materials are of immense interest due to their crystalline, porous structures and potential applications in gas storage, separation, catalysis, and sensing. researchgate.net

The structural characteristics of this compound suggest its potential utility in this field:

Formation of Extended Networks: By linking metal ions, the ligand can generate extended frameworks. The rigidity and defined length of the ligand can help in predicting and controlling the topology of the resulting network. nih.gov

Functional Porous Materials: The pores within a MOF constructed from this ligand could be functionalized by the pendant nitro groups. The nitro group is a polar functional group that could enhance the selective adsorption of certain molecules, such as CO₂. rsc.org

Luminescent Materials: Many coordination polymers and MOFs exhibit luminescence, a property that can be tuned by the choice of both the ligand and the metal ion. Zinc(II) and Cadmium(II) are common choices for constructing luminescent MOFs as their d¹⁰ electronic configuration prevents quenching of luminescence through d-d transitions. researchgate.net The aromatic nature of the imidazole and pyridine rings in this compound could contribute to ligand-based luminescence.

While specific applications for MOFs based on this compound have yet to be reported, the principles of MOF design strongly suggest its potential as a valuable building block in the creation of new functional materials. The combination of two distinct nitrogen heterocycles and a functional nitro group within a single, rigid molecular scaffold provides a versatile platform for the synthesis of novel coordination polymers and MOFs with tailored properties.

Biological Activity and Medicinal Chemistry Research Avenues for 4 1h Imidazol 1 Yl 2 Nitropyridine Analogues

Exploration of Biological Effects of Pyridyl-Imidazole Scaffolds in Academic Studies

The fusion of pyridine (B92270) and imidazole (B134444) heterocycles into single molecular frameworks has yielded compounds with significant biological effects, which have been extensively studied in academic research. This molecular hybridization approach is a strategic way to generate new molecules with potentially enhanced bioactivities. nih.govacs.org

Anticancer Activity: Pyridyl-imidazole scaffolds are a promising area of anticancer drug discovery. nih.gov Studies have shown that these compounds can exhibit potent cytotoxic effects against various cancer cell lines. nih.govresearchgate.net For instance, a series of imidazole-pyridine hybrid molecules demonstrated notable anti-breast cancer potential. nih.govacs.org The effectiveness of these compounds is often linked to their ability to interfere with critical cellular processes. For example, some pyridine derivatives act as tubulin polymerization inhibitors or target specific enzymes like carbonic anhydrases and receptor tyrosine kinases, which are crucial for tumor growth. researchgate.net The anticancer potential is highly dependent on the specific substitution patterns on both the imidazole and pyridine rings. nih.gov

Antimicrobial Activity: The pyridyl-imidazole core is also a well-established pharmacophore for developing antimicrobial agents. nih.govresearchgate.net Derivatives have shown efficacy against a range of both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.govnih.govmdpi.com In one study, cholestane-based conjugates featuring imidazole and pyridine rings were synthesized and evaluated, with most of the compounds showing enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Another series of N-alkylated pyridine-based salts also demonstrated significant antibacterial and antibiofilm activities. nih.gov The length of alkyl chains and the specific nature of the heterocyclic system can significantly influence the antimicrobial potency. researchgate.net

Enzyme Inhibition: A significant area of research for pyridyl-imidazole analogues is their role as enzyme inhibitors, which is a key mechanism for their therapeutic effects. researchgate.netresearchgate.net A prominent example is their activity as p38 mitogen-activated protein (MAP) kinase inhibitors. researchgate.netnih.gov These compounds have been shown to block proinflammatory cytokine production by competing with ATP at the enzyme's binding site. researchgate.netnih.gov Furthermore, derivatives of the related imidazo[1,5-a]pyridine (B1214698) scaffold have been identified as potent inhibitors of enzymes like epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in cancer therapy. nih.gov The imidazole ring's ability to interact with key residues in an enzyme's active site, for example through hydrogen bonding with histidine residues or π-stacking with tryptophan residues, is crucial for this inhibitory action. acs.orgnih.gov

Table 1: Examples of Biological Activity in Pyridyl-Imidazole Analogues

| Compound Class | Biological Activity | Target/Organism | Finding | Citation |

|---|---|---|---|---|

| Imidazole-Pyridine Hybrids | Anticancer | BT474 Breast Cancer Cells | Alkyl substitution on the imidazole ring plays a central role in the anticancer effect. Compound 5c showed an IC₅₀ of 43.46 ± 1.08 µM. | nih.govacs.org |

| Imidazole/Pyridine-Cholestane Conjugates | Antimicrobial | Staphylococcus epidermidis | 3α,7α-Di(pyridylmethyl)amino-5α-cholestane 10 showed the highest potency with a MIC value of 1 μg/mL. | nih.gov |

| Pyridinyl Imidazole Compounds | Enzyme Inhibition | p38 MAP Kinase | Compound SB203580 was competitive with ATP, exhibiting a Ki of 21 nM. | researchgate.netnih.gov |

| Imidazo[1,2-a]pyridines | Aβ Plaque Imaging | Aβ Aggregates | IMPY showed high binding affinity (Ki = 15 nM) for Aβ aggregates, suggesting use for Alzheimer's imaging. | nih.gov |

Structure-Activity Relationship (SAR) Studies on Related Heterocyclic Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure influences its biological activity. researchgate.netjopir.in For pyridyl-imidazole derivatives, SAR analyses have been instrumental in optimizing potency, selectivity, and pharmacokinetic properties. frontiersin.orgnih.gov

The biological activity of pyridyl-imidazole analogues is highly sensitive to the nature and position of substituents on both heterocyclic rings. nih.gov

Substitution on the Imidazole Ring: In studies on anticancer imidazole-pyridine hybrids, alkyl substitution at the N1 position of the imidazole ring was found to be a key determinant of cytotoxicity against breast cancer cells. nih.gov However, increasing the alkyl chain length beyond a certain point led to a reduction in anticancer activity. nih.gov Phenyl rings at positions 4 and 5 of the imidazole moiety were also found to be crucial for cytotoxicity. acs.org

Substitution on the Pyridine Ring: For pyridinone derivatives, which share structural similarities, the position of substituents significantly impacts their activity. frontiersin.org In a series of 4-(pyrazol-3-yl)-pyridines developed as JNK3 inhibitors, modifications at five different positions on the core scaffold were explored to optimize potency and selectivity. nih.gov The replacement of a pyrimidine (B1678525) core with a pyridine core was investigated to reduce polarity. nih.gov SAR analysis of pyridine derivatives with antiproliferative activity showed that the presence and positions of groups like -OMe, -OH, and -NH2 enhanced activity, whereas halogen atoms or bulky groups tended to decrease it. nih.gov

Electron-Withdrawing vs. Electron-Donating Groups: In the development of BACE-1 inhibitors, the incorporation of a phenyl ring with electron-withdrawing groups (e.g., cyano, difluorophenyl) at the 3-position was shown to greatly enhance activity. acs.org Conversely, in other series, different electronic properties may be favorable. For example, studies on some imidazole derivatives have shown that electron-withdrawing groups at the C-4 position can enhance anti-inflammatory activity. researchgate.net

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on biological activity by affecting how a molecule interacts with its target, such as an enzyme or receptor. nih.gov The specific spatial orientation of functional groups determines the quality of the fit within a biological binding site.

In the development of BACE-1 inhibitors based on an aminohydantoin scaffold, it was consistently observed that the (R)-enantiomers exhibited greater activity than their (S)-counterparts. acs.org This indicates that the specific stereochemical configuration is critical for optimal interaction with the enzyme's active site. Similarly, the molecular conformation and twist angle of certain imidazole derivatives have been shown to play a crucial role in their fluorescent properties, demonstrating that subtle changes in 3D structure can lead to significant functional differences. rsc.org The amphoteric nature of the imidazole ring allows it to function as a versatile recognition system, where its spatial arrangement is key to selectively binding anions, cations, or neutral molecules. nih.govresearchgate.net This principle of stereochemical influence is also vital in the recognition of DNA sequences by polyamides containing imidazole and pyrrole (B145914) units, where the arrangement of these heterocycles dictates binding affinity and specificity. acs.org

Mechanistic Investigations of Biological Interactions at the Molecular Level

Understanding how pyridyl-imidazole analogues interact with their biological targets at the molecular level is essential for elucidating their mechanism of action and for the rational design of improved therapeutic agents. researchgate.net These investigations often involve techniques like X-ray crystallography, molecular docking, and kinetic studies.

Enzyme Binding: A common mechanism for pyridyl-imidazole compounds is the inhibition of protein kinases. researchgate.netnih.gov Studies on p38 MAP kinase inhibitors revealed that these compounds bind within the ATP-binding pocket of the enzyme. researchgate.netnih.gov Titration calorimetry showed a 1:1 binding stoichiometry, and kinetic studies confirmed that they act as ATP-competitive inhibitors. researchgate.netnih.gov The selectivity of these inhibitors is likely determined by differences in non-conserved amino acid residues within or near this ATP pocket. nih.gov Molecular docking simulations of imidazo[1,5-a]pyridine derivatives with the EGFR tyrosine kinase domain have shown that these ligands fit into the ATP binding region, forming stable interactions. nih.gov Key interactions often include hydrogen bonds with hinge region residues (like Cys106) and π-π stacking with aromatic residues (like Phe103). nih.gov

Receptor Modulation: Beyond enzyme inhibition, pyridyl-imidazole scaffolds can also act as modulators of cell surface receptors. For example, certain imidazo[1,2-a]imidazole derivatives have been investigated for their ability to modulate μ-opioid receptors. uj.edu.plmdpi.com One such compound was identified as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor distinct from the primary (orthosteric) site and inhibits the receptor's activity. mdpi.com In another example, a 4-pyridinyl analogue of immepip, named immethridine, was identified as a potent and highly selective agonist for the histamine (B1213489) H3 receptor, demonstrating that these scaffolds can be tailored to activate specific receptor pathways. nih.gov The amphoteric nature of the imidazole ring is crucial for these interactions, as it can act as both a hydrogen bond donor and acceptor, facilitating precise binding within a receptor's ligand-binding pocket. nih.govnih.gov

Table 2: Molecular Interactions of Pyridyl-Imidazole Scaffolds

| Compound Class | Biological Target | Mechanism of Interaction | Key Interactions | Citation |

|---|---|---|---|---|

| Pyridinyl Imidazoles | p38 MAP Kinase | ATP-Competitive Inhibition | Binds in ATP pocket, cross-links to Thr175, dependent on catalytic residues K53 and D168. | researchgate.netnih.gov |

| Imidazo[1,2-a] Pyridines | CDK9 | ATP-Competitive Inhibition | Forms π–π stacking with Phe103 and hydrogen bonds with Cys106 in the hinge region. | nih.gov |

| Imidazo[1,2-a]imidazole-diones | μ-Opioid Receptor | Negative Allosteric Modulation | Binds to an allosteric site, inhibiting the efficiency of the orthosteric agonist DAMGO. | uj.edu.plmdpi.com |

| Pyridinyl Amino Hydantoins | BACE-1 | Enzyme Inhibition | Interaction between the pyridine nitrogen and Trp76 in the S2' region of the enzyme. | acs.org |

Rational Design and Synthesis of Derivatives for Targeted Biological Research

Rational drug design leverages the understanding of a biological target's structure and a ligand's SAR to create more potent and selective molecules. nih.govnih.gov The pyridyl-imidazole scaffold is an excellent platform for this approach, allowing for the targeted design of specific inhibitors and functional probes. nih.govacs.org

The process often begins with a known inhibitor or a hit from a screening campaign. For example, starting from known FLT3 inhibitors, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were designed and synthesized through structural optimization. nih.govhanyang.ac.kr This led to the discovery of a highly potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) and its drug-resistant mutants, providing a basis for developing new therapeutics for acute myeloid leukemia. nih.gov

Similarly, using AZD5438 as a lead compound, a series of imidazo[1,2-a]pyridine (B132010) derivatives were designed as inhibitors of cyclin-dependent kinase 9 (CDK9), a promising target for colorectal cancer. nih.gov Molecular modeling guided the design, predicting key interactions within the ATP-binding domain of the kinase. nih.gov Another strategy involves using conformational restriction to lock a flexible linker in a bioactive conformation. This was applied to design 3,5-diaryl-1H-pyrazolo[3,4-b]pyridines as potent tubulin polymerization inhibitors. researchgate.net By replacing a chemically unstable linker with a rigid pyrazolo[3,4-b]pyridine core, researchers aimed to improve stability and potency. researchgate.net These examples highlight how the pyridyl-imidazole framework can be systematically and rationally modified to produce highly specific molecules for targeted biological research and therapeutic development.

Future Perspectives and Emerging Research Directions

Development of Novel and Green Synthetic Methodologies

The conventional synthesis of 4-(1H-imidazol-1-yl)-2-nitropyridine often involves multi-step processes, such as the nitration of a pyridine (B92270) precursor followed by a cyclization reaction to form the imidazole (B134444) ring. evitachem.com While effective, these methods can involve harsh reaction conditions, such as the use of strong acids (nitric and sulfuric acid) and elevated temperatures, which may lead to the formation of byproducts and generate hazardous waste. evitachem.com

Future research is increasingly focused on developing novel and greener synthetic routes that are more efficient, cost-effective, and environmentally benign. Key emerging areas include:

Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, aligning with the principles of green chemistry.

Catalytic Approaches: The use of advanced catalysts, including nanocatalysts and reusable solid-supported catalysts, is a promising avenue. nih.gov For instance, developing catalysts that facilitate the direct C-N coupling between a nitropyridine and imidazole under milder conditions could streamline the synthesis. Research into nanocomposites, such as those involving metal oxides, has shown potential for the green synthesis of other imidazole scaffolds. researchgate.net

One-Pot Reactions: Designing one-pot, multi-component reactions where starting materials are converted to the final product in a single step without isolating intermediates can significantly improve efficiency and reduce waste. researchgate.net

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

These green chemistry approaches are pivotal for the sustainable production of this compound and its derivatives for research and potential commercial applications. researchgate.netnih.gov

Integration of Advanced Computational Approaches for Predictive Design

Advanced computational chemistry is revolutionizing drug discovery and materials science by enabling the predictive design of molecules with desired properties, thereby reducing the time and cost associated with experimental screening. For this compound, computational approaches are essential for exploring its vast chemical space.

Emerging research directions in this area include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the structural features of this compound derivatives and their biological activity. tjnpr.orgnih.govresearchgate.nettubitak.gov.tr By identifying key molecular descriptors that influence activity, researchers can rationally design new analogs with enhanced potency and selectivity. tjnpr.orgnih.gov Studies on related nitroimidazole and imidazopyridine compounds have successfully used QSAR to predict anti-tubercular and anti-cancer activities. tjnpr.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. researchgate.nettubitak.gov.tr For this compound, docking studies can elucidate its binding mode to various therapeutic targets, guiding the design of derivatives with improved affinity and specificity. evitachem.comresearchgate.netnih.gov The imidazole and nitropyridine rings can participate in crucial interactions like hydrogen bonding and π-stacking. evitachem.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the molecule and its complex with a biological target over time, offering a more realistic view of the interaction and stability of the complex. nih.govnih.gov

These computational tools are invaluable for prioritizing synthetic targets and generating hypotheses about the mechanism of action, accelerating the development of new drugs and materials based on the this compound scaffold.

Exploration of Catalytic Applications and Material Science Potential

The unique electronic properties and structural features of this compound make it an interesting candidate for applications in catalysis and material science. evitachem.com

Future research in this domain is likely to focus on:

Ligand Development for Catalysis: The nitrogen atoms in both the imidazole and pyridine rings can act as coordination sites for metal ions. uminho.pt This suggests that this compound could serve as a versatile ligand in coordination chemistry. researchgate.netnih.govrsc.orgresearchgate.net Its metal complexes could be explored as catalysts for a variety of organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. researchgate.netrsc.org The electronic properties of the ligand can be tuned by modifying the substituents on the rings, allowing for fine control over the catalytic activity of the metal center.

Functional Materials: The compound's aromatic and polar nature suggests potential for creating novel functional materials. evitachem.com It could be used as a building block for:

Metal-Organic Frameworks (MOFs): The ability to coordinate with metal ions makes it a candidate for constructing MOFs with potential applications in gas storage, separation, and catalysis.

Organic Electronics: The conjugated π-system of the molecule could be exploited in the design of organic semiconductors or materials for optoelectronic devices.

Chemosensors: The imidazole moiety is known for its ability to bind to various ions, leading to changes in optical properties like fluorescence. uminho.pt Derivatives could be developed as selective and sensitive chemosensors for detecting specific metal ions or anions. uminho.pt

Interdisciplinary Research Opportunities in Chemical Biology and Drug Discovery (Pre-clinical, academic focus)

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. evitachem.comnih.govresearchgate.net This versatility opens up numerous opportunities for interdisciplinary research in chemical biology and preclinical drug discovery.

Emerging areas of academic and pre-clinical investigation include:

Anticancer Agents: Imidazole and nitropyridine derivatives have shown significant potential as anticancer agents. nih.govmdpi.com The nitro group can be bioreduced in hypoxic tumor environments to form reactive species that are toxic to cancer cells. Research is ongoing to design derivatives of imidazopyridine as potent inhibitors of kinases like CDK9, which are crucial for cancer cell proliferation. rsc.org

Antimicrobial and Antiparasitic Agents: Nitroimidazoles are a well-established class of drugs against anaerobic bacteria and protozoa. nih.govhumanjournals.com The this compound core can be derivatized to explore new agents against infectious diseases, including tuberculosis, Chagas disease, and leishmaniasis. tjnpr.orgnih.gov The nitro group is often crucial for the mechanism of action in these compounds. nih.gov

Enzyme Inhibition: The scaffold can be tailored to inhibit specific enzymes involved in disease pathways. For example, related imidazopyridines have been investigated as inhibitors of p38 MAP kinase for inflammatory diseases. researchgate.net

Probe Development in Chemical Biology: The potential for fluorescent derivatization makes this scaffold suitable for creating chemical probes to study biological processes. These probes can be used to visualize specific targets within cells or to track the metabolic fate of the molecule.

A key synthetic feature of this compound is that the nitro group can be readily reduced to an amino group, which provides a handle for further chemical modifications. evitachem.com This allows for the creation of diverse libraries of compounds for high-throughput screening against a wide range of biological targets, facilitating the discovery of new therapeutic leads.

Q & A

Q. Optimization Factors :

- Catalysts : Palladium or copper catalysts improve coupling efficiency .

- Solvents : Polar aprotic solvents (DMF, DMSO) enhance reaction rates .

- Temperature : Reactions often proceed at 80–120°C, monitored via TLC or HPLC .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Q. Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., nitro group at C2, imidazole at C4) .

- IR Spectroscopy : Detects nitro (1520–1350 cm⁻¹) and imidazole N–H stretches (3400–3100 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .

Q. Methodological Answer :

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. The nitro group lowers LUMO energy, enhancing electrophilicity .

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility or binding to biological targets (e.g., enzymes) .

- Charge Distribution Analysis : Identifies electron-deficient regions (e.g., nitro group) for designing derivatives with tailored reactivity .

Key Insight : The nitro group’s electron-withdrawing effect stabilizes negative charges, influencing tautomeric equilibria in the imidazole ring .

Advanced: What strategies improve the solubility and bioavailability of this compound for in vivo studies?

Q. Methodological Answer :

- Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability .

- pH Adjustment : Protonate the imidazole ring (pKa ~6.5) in slightly acidic buffers to enhance aqueous solubility .

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl, amine) at non-critical positions to retain activity .

Validation : Solubility is assessed via UV-Vis spectroscopy or HPLC, while bioavailability is tested in pharmacokinetic assays .

Data Contradiction: How can researchers reconcile discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer effects)?

Q. Methodological Answer :

Assay Conditions : Variability in cell lines, incubation times, or nutrient media may alter observed activities. Standardize protocols (e.g., CLSI guidelines) .

Structural Analogs : Compare activities of derivatives to identify critical functional groups (e.g., nitro vs. amine substitutions) .

Dose-Response Studies : Establish EC₅₀ values to quantify potency differences across studies .

Q. Case Study :

| Study | Activity (IC₅₀) | Key Structural Feature |

|---|---|---|

| A | 5 μM (Anticancer) | Nitro group intact |

| B | >50 μM (Antimicrobial) | Reduced nitro to amine |

Advanced: What mechanistic insights explain the compound’s role in catalytic or photochemical reactions?

Q. Methodological Answer :

- Photoluminescence : The nitro-imidazole system exhibits charge-transfer transitions, useful in optoelectronic applications .

- Catalytic Intermediates : Acts as a ligand in metal complexes (e.g., Cu²⁺), stabilizing transition states in oxidation reactions .

- Redox Behavior : Cyclic voltammetry reveals reversible nitro-to-amine reduction at −0.8 V (vs. Ag/AgCl) .

Experimental Design : Use time-resolved spectroscopy or EPR to track reactive intermediates during catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.